3-Methyl-2-heptanol

Flavor Chemistry Sensory Science Food Science

3-Methyl-2-heptanol (CAS 31367-46-1), also designated as 2-heptanol, 3-methyl-, is a branched secondary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol. It is a volatile, oily liquid with characteristic organoleptic properties that have led to its application as a flavor and fragrance ingredient, with reported use levels in food products ranging from 0.01 ppm in reconstituted vegetables to 3.20 ppm in soups.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 31367-46-1
Cat. No. B1607020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-heptanol
CAS31367-46-1
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C)O
InChIInChI=1S/C8H18O/c1-4-5-6-7(2)8(3)9/h7-9H,4-6H2,1-3H3
InChIKeySZERMVMTUUAYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-heptanol (CAS 31367-46-1) Product Baseline and Procurement Context


3-Methyl-2-heptanol (CAS 31367-46-1), also designated as 2-heptanol, 3-methyl-, is a branched secondary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.23 g/mol [1]. It is a volatile, oily liquid with characteristic organoleptic properties that have led to its application as a flavor and fragrance ingredient, with reported use levels in food products ranging from 0.01 ppm in reconstituted vegetables to 3.20 ppm in soups [2]. Beyond its role in sensory applications, this compound has been identified as a species-specific semiochemical in the mandibular gland secretions of certain ant species, suggesting niche utility in chemical ecology research [3].

Why 3-Methyl-2-heptanol Cannot Be Interchanged with Other Heptanol Isomers in Scientific and Industrial Applications


The presence and position of a methyl group on the heptanol backbone critically modulates the compound's physicochemical and sensory profile. Simple substitution with a linear analog like 2-heptanol (CAS 543-49-7) or a positional isomer like 4-methyl-2-heptanol (CAS 56298-90-9) is not chemically equivalent and can lead to significant deviations in experimental or formulation outcomes. Key differentiating properties include volatility, as reflected by Henry's Law constants, which impact environmental fate and headspace concentration in formulations [1], and sensory potency, where the aroma detection threshold can differ by orders of magnitude [2]. Furthermore, the unique stereoelectronic environment conferred by the methyl group at the C3 position may govern its specific biological activity, such as its role as a semiochemical signal in particular ant species, a function not replicated by other structurally related alcohols [3].

Quantitative Differentiation Evidence for 3-Methyl-2-heptanol (CAS 31367-46-1) Against Key Comparators


Aroma Detection Threshold: 3-Methyl-2-heptanol vs. 2-Heptanol

3-Methyl-2-heptanol exhibits an extremely low odor detection threshold of 0.01 ppb in water, as reported in Fenaroli's Handbook of Flavor Ingredients [1]. In direct comparison, its linear analog 2-heptanol has a reported odor threshold of 70 ppb (70 μg/L) in water under comparable conditions [2]. This represents a 7,000-fold increase in sensory potency for the branched compound.

Flavor Chemistry Sensory Science Food Science

Henry's Law Constant: 3-Methyl-2-heptanol vs. 2-Heptanol

The air-water partitioning behavior, as quantified by the Henry's Law solubility constant (Hscp) at 298.15 K, is notably different. According to the Yaws (2003) dataset compiled by Sander (2023), 3-methyl-2-heptanol has an Hscp of 7.8×10⁻² mol/(m³ Pa) [1]. In contrast, the linear analog 2-heptanol has an Hscp of 1.2×10⁻¹ mol/(m³ Pa) from the same source and under identical conditions [2]. The branched compound is therefore approximately 35% less volatile from aqueous solution.

Environmental Chemistry Physical Chemistry Atmospheric Science

Estimated Octanol-Water Partition Coefficient (log Kow): 3-Methyl-2-heptanol vs. 2-Heptanol

The estimated lipophilicity differs between the branched and linear compounds. Using the KOWWIN v1.67 estimation method, the log Kow for 3-methyl-2-heptanol is calculated to be 2.66 [1]. For 2-heptanol, a reported log P value is 2.31 [2]. The addition of the methyl group at the C3 position results in an increase of 0.35 log units, indicating a measurable difference in hydrophobicity.

Computational Chemistry Drug Design QSAR

Species-Specific Presence in Ant Mandibular Gland Secretions

GC-MS analysis of dichloromethane extracts from the mandibular glands of three coexisting Crematogaster ant species revealed that 3-methyl-2-heptanol is uniquely present in C. nigriceps and was not detected in the secretions of C. mimosae or C. sjostedti [1]. This qualitative species-specificity contrasts with compounds like 3-octanone and 3-octanol, which were found in all three species [1].

Chemical Ecology Entomology Semiochemistry

Validated Application Scenarios for 3-Methyl-2-heptanol (CAS 31367-46-1) Based on Quantitative Differentiation Evidence


High-Potency Flavor Formulation Requiring Low Use Levels

Based on its quantified aroma detection threshold of 0.01 ppb—7,000 times more potent than its linear analog 2-heptanol [1]—3-methyl-2-heptanol is a strategically important ingredient for flavorists and food scientists developing formulations that require a potent fatty, waxy, green, or chicken-like character at exceptionally low use levels [1]. This allows for cost-effective flavor creation and minimizes impact on the overall product matrix. The quantitative threshold data directly informs usage decisions, with typical applications ranging from 0.01 ppm in nonalcoholic beverages to 3.20 ppm in soups [1].

Environmental Fate Modeling and Atmospheric Chemistry Studies

For environmental chemists and atmospheric modelers, the measured Henry's Law constant (Hscp) of 7.8×10⁻² mol/(m³ Pa) at 298.15 K for 3-methyl-2-heptanol provides a specific, quantitative input parameter for predicting its air-water partitioning behavior [2]. This value is demonstrably different from the 1.2×10⁻¹ mol/(m³ Pa) value for the unsubstituted 2-heptanol [2]. Therefore, any environmental compartment model or risk assessment requiring this branched alcohol as a specific analyte cannot be populated with data from its linear analog, justifying the procurement of the specific CAS 31367-46-1 compound for analytical standard and validation purposes.

Semiochemical Research in Formicidae (Ant) Chemical Ecology

GC-MS evidence has established 3-methyl-2-heptanol as a species-specific volatile component of the mandibular gland secretion of the ant Crematogaster nigriceps, a finding not observed in two sympatric congeneric species [3]. For entomologists and chemical ecologists investigating alarm or defense communication in Crematogaster ants, this compound is an essential standard for chemical identification, behavioral bioassays, and the synthesis of species-specific semiochemical blends. Its unique presence profile makes it a non-substitutable reagent for this specific line of research [3].

QSAR and Computational Chemistry Model Development

The estimated log Kow of 2.66 for 3-methyl-2-heptanol differs measurably from the reported 2.31 log P for 2-heptanol [4][5]. This 0.35 log unit increase in lipophilicity, driven by the branched methyl group, provides a valuable data point for cheminformaticians and computational chemists developing or validating Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for alcohols. The compound serves as a specific probe for understanding the effect of mid-chain branching on physicochemical properties, a structural feature not represented by linear or differently branched analogs.

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